(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone
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Overview
Description
(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone is a complex organic compound characterized by its unique structural features. This compound contains an oxetane ring, which is a four-membered cyclic ether, and is substituted with hexyl and tridecyl groups. The presence of the tris(1-methylethyl)silyl group adds to its distinctiveness, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone typically involves multiple steps, including the formation of the oxetane ring and the introduction of the hexyl and tridecyl substituents. Common synthetic routes may involve:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones under acidic or basic conditions.
Introduction of Substituents: The hexyl and tridecyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Silylation: The tris(1-methylethyl)silyl group can be introduced using silylating agents such as tris(1-methylethyl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxetane ring to a more reduced form, such as an alcohol.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The silyl group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]dodecyl]-2-oxetanone: Similar structure but with a shorter alkyl chain.
(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]pentadecyl]-2-oxetanone: Similar structure but with a longer alkyl chain.
Uniqueness
The uniqueness of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone lies in its specific combination of substituents and the presence of the oxetane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2S)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O3Si/c1-9-11-13-15-16-17-18-19-20-22-28(34-35(25(3)4,26(5)6)27(7)8)24-30-29(31(32)33-30)23-21-14-12-10-2/h25-30H,9-24H2,1-8H3/t28-,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGNRUOAOBYLJG-DTXPUJKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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